REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][C:8]1([CH2:21][C:22]([NH2:24])=O)[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1>C1COCC1>[NH2:24][CH2:22][CH2:21][C:8]1([OH:7])[CH2:9][CH2:10][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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OC1(CCN(CC1)CC1=CC=CC=C1)CC(=O)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was then heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 h
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Duration
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12 h
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CUSTOM
|
Details
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the solution was then carefully quenched with a saturated solution of sodium potassium tartrate
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Type
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EXTRACTION
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Details
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extracted several times with DCM
|
Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (Na2SO4)
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Type
|
CUSTOM
|
Details
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the resulting residue was used directly without further purification
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Name
|
|
Type
|
|
Smiles
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NCCC1(CCN(CC1)CC1=CC=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |